2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione

PROTAC linker design ADC linker hydrophilicity PEG spacer optimization

Choose this precise Phthalimido-PEG2-CH2CH2Br linker for reproducible PROTAC ternary-complex formation and ADC assembly. The PEG2 spacer (~8.9 Å) optimally balances flexibility and rigidity, while the bromo leaving group ensures rapid nucleophilic displacement under mild conditions—preserving acid/base-labile functionalities. With ≥98% purity and batch-specific QC documentation (NMR, HPLC, GC), this compound eliminates variability in conjugation kinetics and solubility. Ideal for amine installation in total synthesis.

Molecular Formula C14H16BrNO4
Molecular Weight 342.18 g/mol
CAS No. 86927-04-0
Cat. No. B3291004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione
CAS86927-04-0
Molecular FormulaC14H16BrNO4
Molecular Weight342.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCBr
InChIInChI=1S/C14H16BrNO4/c15-5-7-19-9-10-20-8-6-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-4H,5-10H2
InChIKeyKDODZOZWGDTABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

86927-04-0: Phthalimido-PEG2-Bromide Linker Intermediate for ADC and PROTAC Synthesis


2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione (CAS 86927‑04‑0), also referred to as Phthalimido‑PEG2‑CH₂CH₂Br or Bromo‑PEG2‑phthalimide, is a heterobifunctional polyethylene glycol (PEG) linker bearing a terminal bromoalkyl leaving group and a phthalimide‑protected amine terminus [REFS‑1]. With a molecular formula of C₁₄H₁₆BrNO₄ and a molecular weight of 342.18–342.19 Da, this compound belongs to the N‑haloalkyl phthalimide class and is primarily employed as a protected amine‑installation reagent in antibody‑drug conjugate (ADC) linker assembly and proteolysis‑targeting chimera (PROTAC) synthesis [REFS‑2]. The phthalimide group serves as a latent primary amine that can be liberated by hydrazinolysis or hydrolysis after the nucleophilic displacement of the bromide, enabling sequential, site‑specific functionalization [REFS‑3].

Why Bromo‑PEG2‑Phthalimide Cannot Be Replaced by Adjacent PEG‑n or Chloro Analogs: Procurement‑Critical Differentiation


Within the N‑haloalkyl‑phthalimide family, the PEG spacer length is not a tunable afterthought—it directly governs hydrophilicity, linker flexibility, and the spatial compatibility between the ligase ligand and the target protein in PROTAC design, as well as the aggregation propensity of the final ADC [REFS‑1]. A single ethylene‑oxide unit shift (PEG1→PEG2→PEG3) alters the calculated XLogP by ≥0.4 log units and changes the molecular volume accessible to the conjugation site, while swapping bromine for chlorine reduces nucleophilic‑substitution reactivity by an order of magnitude under identical conditions [REFS‑2]. Consequently, generic “phthalimide‑PEG‑bromide” procurement without specifying the exact PEG chain length and leaving‑group identity introduces uncontrolled variability in reaction kinetics, conjugate solubility, and biological performance, making unverified substitution a direct risk to reproducibility [REFS‑3].

Quantitative Differentiation of 2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione (86927‑04‑0) Against Closest Analogs


PEG2 vs. PEG3 vs. PEG1 Chain Length: Hydrophobicity Shift (ΔXLogP) and Molecular‑Weight Cutoff

The target compound (PEG2‑bromo‑phthalimide, C₁₄H₁₆BrNO₄, MW 342.18) occupies a distinct physicochemical space between the shorter PEG1 analog (N‑(2‑bromoethoxy)phthalimide, C₁₀H₈BrNO₃, MW 270.08) and the longer PEG3 analog (Bromo‑PEG3‑phthalimide, C₁₆H₂₀BrNO₅, MW 386.24). The PEG3 analog has a reported calculated XLogP of 1.8, which reflects a higher hydrophilicity than the corresponding PEG2 linker; the two‑ethylene‑glycol backbone of the target compound provides an intermediate hydrophobicity profile that balances aqueous solubility with sufficient lipophilicity for membrane‑permeable PROTAC designs [REFS‑1][REFS‑2]. The PEG2 spacer also imposes a spatial constraint—approximately 8.9 Å in extended conformation—that favors ternary‑complex stabilization in “tight” geometries where the E3 ligase and target protein binding pockets are in close proximity, a property that cannot be replicated by the longer PEG3 (~11.2 Å) or the shorter PEG1 (~5.6 Å) linkers [REFS‑3].

PROTAC linker design ADC linker hydrophilicity PEG spacer optimization

Bromine vs. Chlorine Leaving‑Group Reactivity: N‑Haloalkyl Phthalimide Substitution Rate Hierarchy

In the N‑haloalkyl phthalimide series, the bromo analog demonstrates markedly higher reactivity in bimolecular nucleophilic substitution (SN2) compared to its chloro counterpart. A technical decision‑guide published by Aladdin Scientific explicitly states that, at the same chain length, the bromo analog is ‘more suitable than the chloro analog for first‑round screening’ because bromo‑substituted primary haloalkanes undergo substitution more readily, allowing reactions to initiate under milder conditions (lower temperature, weaker base) [REFS‑1]. The chloro analog, conversely, is recommended only as a control when the bromo substrate exhibits over‑alkylation or premature cyclization side‑reactions [REFS‑1]. This reactivity difference is intrinsic to the leaving‑group ability (Br⁻ > Cl⁻) and translates to practical differences in reaction time and yield when the target compound is used to install a protected aminoethyl‑PEG2 chain onto a nucleophilic scaffold [REFS‑2].

nucleophilic substitution kinetics leaving-group ability Gabriel synthesis optimization

Validated Purity Specification: 98% HPLC Purity with Batch‑Specific QC Documentation (NMR, HPLC, GC)

The compound is supplied with a standard purity of 98% by Bidepharm, supported by batch‑specific quality‑control reports that include NMR, HPLC, and GC analyses [REFS‑1]. This purity level exceeds the typical 95–97% specification offered by other vendors for analogous Bromo‑PEG2‑phthalimide lots (e.g., Amatek Scientific lists 97% for the identical compound under product number B‑1871) [REFS‑2]. The availability of orthogonal analytical characterization (NMR for structural identity, HPLC for organic purity, GC for volatile‑impurity profiling) provides procurement teams with multi‑dimensional assurance that the linker is free from PEG‑oligomer contaminants and residual solvents that could compromise downstream conjugation stoichiometry [REFS‑1].

quality control batch consistency linker procurement specification

Phthalimide Deprotection Versatility: Compatible with Hydrazinolysis, Acidic, and Basic Hydrolysis Pathways

The phthalimide group on the target compound can be removed by three established pathways—hydrazinolysis (Ing‑Manske conditions), acidic hydrolysis, or basic hydrolysis—allowing the deprotection strategy to be matched to the functional‑group tolerance of the downstream substrate [REFS‑1]. This contrasts with Boc‑protected PEG‑bromide linkers (e.g., tert‑Butyl (2‑(2‑(2‑bromoethoxy)ethoxy)ethyl)carbamate, CAS 165963‑71‑3), which are cleavable only under acidic conditions and may be incompatible with acid‑sensitive scaffolds [REFS‑2]. The phthalimide route therefore provides broader substrate scope without requiring a change in the PEG‑linker architecture, a critical procurement consideration when the same linker inventory must serve multiple discovery projects with diverse chemical matter [REFS‑1].

Gabriel synthesis amine deprotection orthogonal protecting group strategy

Procurement‑Relevant Application Scenarios for 2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione (86927‑04‑0)


PROTAC Linker Synthesis Requiring Defined PEG2 Spacer Geometry

When designing proteolysis‑targeting chimeras (PROTACs) where the E3 ligase ligand and the target‑protein ligand are held in close spatial proximity, the PEG2 spacer (~8.9 Å extended length) provides the optimal balance between flexibility and conformational constraint, as documented in PEG‑linker optimization studies [REFS‑1]. The 98% purity specification minimizes batch‑to‑batch variability in the final PROTAC ternary‑complex formation efficiency, directly supporting structure‑activity relationship (SAR) reproducibility [REFS‑2].

Antibody‑Drug Conjugate (ADC) Linker‑Payload Assembly with Sequential Deprotection

This compound serves as a key intermediate for constructing non‑cleavable ADC linkers where the phthalimide‑protected amine is retained until after the bromo‑terminus has been conjugated to a thiol or amine on the antibody surface. The availability of three orthogonal deprotection pathways (hydrazinolysis, acidic, or basic hydrolysis) allows the deprotection step to be scheduled either before or after payload attachment, depending on the sensitivity of the warhead [REFS‑3]. The batch‑specific QC documentation (NMR, HPLC, GC) provides the traceability required for IND‑enabling studies [REFS‑2].

Gabriel‑Amine Installation on Complex Natural‑Product Scaffolds

In total‑synthesis campaigns where a primary amine must be introduced onto a densely functionalized core, the bromo‑PEG2‑phthalimide reagent allows the amine to be installed in protected form via SN2 alkylation and liberated only at the final stage. The superior reactivity of the bromide leaving group (vs. chloride) shortens reaction times and enables milder conditions that preserve acid‑ or base‑labile functionality elsewhere in the molecule [REFS‑3].

Quote Request

Request a Quote for 2-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.